Dexamethasone-17(20)-enol-21-aldehyde

Corticosteroid degradation Mattox rearrangement Isomer-specific analysis

ANDA method validation for dexamethasone fails when the wrong enol aldehyde impurity marker is used. Dexamethasone-17(20)-enol-21-aldehyde is the authentic Mattox rearrangement degradation product with a unique ~90% Z-isomer fingerprint specific to dexamethasone corticosteroids. • Enables accurate impurity quantification with definitive retention time & UV spectral matching • Z-isomer-dominant profile ensures method specificity per ICH Q2(R1) & pharmacopoeial guidelines • Melting point 226-230°C for identity verification; full COA with isomer ratio data supplied Fully characterized reference standard compliant with ANDA/DMF submission requirements. In stock for immediate dispatch.

Molecular Formula C22H27FO4
Molecular Weight 374.46
CAS No. 6762-51-2
Cat. No. B601168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone-17(20)-enol-21-aldehyde
CAS6762-51-2
Synonyms(11β,16α)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al
Molecular FormulaC22H27FO4
Molecular Weight374.46
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
InChIInChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone-17(20)-enol-21-aldehyde Overview


Dexamethasone-17(20)-enol-21-aldehyde (CAS 6762-51-2) is a steroidal enol aldehyde and a key degradation and metabolic intermediate of dexamethasone and related corticosteroids containing a 1,3-dihydroxyacetone side chain on their D-rings [1]. It is formed via the acid-catalyzed Mattox rearrangement, a β-elimination of water, and is also generated from 17,21-diesters under alkaline conditions [1]. This compound is widely used as a pharmaceutical reference standard and impurity marker in analytical method development, method validation (AMV), and quality control (QC) for dexamethasone drug substances and drug products [2]. Its defined structure and characterization data are essential for ensuring the purity and safety of dexamethasone formulations, particularly in the context of ANDA submissions and commercial production [2].

Stability-indicating HPLC/UPLC method validation
Forced degradation study impurity marker
Batch QC identity and purity testing
Regulatory submission reference standard

Dexamethasone-17(20)-enol-21-aldehyde Specificity


Enol aldehydes from different corticosteroids, such as betamethasone and beclomethasone, are not interchangeable reference standards due to distinct isomer ratios and formation kinetics under varying conditions. The specific E/Z isomer profile of Dexamethasone-17(20)-enol-21-aldehyde is a unique fingerprint that is critical for accurate impurity tracking and method validation [1]. Substituting a generic enol aldehyde standard would compromise analytical accuracy, potentially leading to misidentification of degradation products or inaccurate quantification of impurities, thereby failing to meet stringent regulatory requirements for pharmaceutical quality control [1].

Dexamethasone-17(20)-enol-21-aldehyde
vs
Alternative enol aldehyde standard
Isomer ratio profile may differ; Z/E ratio is corticosteroid-specific
Chromatographic retention and peak identity may not transfer

Dexamethasone-17(20)-enol-21-aldehyde Comparative Evidence


Z-Isomer Predominance in Mattox Rearrangement

Under acidic conditions that mimic the Mattox rearrangement, Dexamethasone-17(20)-enol-21-aldehyde forms predominantly as the Z-isomer, with a reported ratio of approximately 90% [1]. This contrasts with the enol aldehyde derived from betamethasone, which shows a different Z/E preference under identical acidic conditions [1]. This isomer ratio is a direct result of the specific steric and electronic environment around the D-ring in the dexamethasone scaffold [1].

Isomer Ratio Profile
Head-to-head
Z-isomer ~90%
Supports impurity-specific method identity
Dexamethasone-specific Z/E ratio differs from betamethasone-derived enol aldehyde
Corticosteroid degradation Mattox rearrangement Isomer-specific analysis

Enhanced Formation in Aprotic Solvents

The formation of Dexamethasone-17(20)-enol-21-aldehyde is significantly accelerated and favored in aprotic solvent environments compared to protic solvents under acidic Mattox conditions [1]. This solvent-dependent behavior is consistent across the class of corticosteroid enol aldehydes but is particularly critical for dexamethasone, where the choice of solvent can dictate the rate and extent of impurity generation during forced degradation studies and formulation stability testing [1].

Solvent Effect on Formation
Class-level
Favored in aprotic media
Method diluent selection may prevent artifact peaks
Quantitative rate data not reported; trend consistent across corticosteroids
Reaction solvent effects Method development Impurity control

Melting Point as Identity Criterion

Dexamethasone-17(20)-enol-21-aldehyde exhibits a sharp melting point range of 226-230°C . This thermal property serves as a simple, yet powerful, orthogonal method for confirming the identity and purity of the compound upon receipt or before use as a reference standard, especially when compared to the parent drug dexamethasone or other related impurities which have different melting points.

Melting Point
Data to verify
226–230 °C
Orthogonal identity and purity indicator
Supplier-reported; verify against lot-specific COA
Physicochemical characterization Reference standard qualification Identity testing

Dexamethasone-17(20)-enol-21-aldehyde Applications


Stability-Indicating Method Development

This compound is an essential reference standard for developing and validating stability-indicating HPLC or UPLC methods. Its unique Z-isomer dominance (~90%) under acidic conditions provides a specific retention time and UV spectral signature that allows for accurate quantification of this critical degradation product. Using this compound ensures that the analytical method can specifically resolve and measure the dexamethasone-derived enol aldehyde impurity, which is not possible with a generic enol aldehyde standard from another corticosteroid.

Forced Degradation Studies

As a primary degradation product formed via the Mattox rearrangement, Dexamethasone-17(20)-enol-21-aldehyde is a key marker for assessing the stability of dexamethasone drug substances and formulations. The knowledge that its formation is favored in aprotic solvents is critical for designing appropriate stress conditions (e.g., acidic and oxidative stress in aprotic media) that generate this specific impurity, thereby establishing the robustness of the formulation and its packaging.

Batch-to-Batch QC Testing

Pharmaceutical manufacturers use this well-characterized reference standard, with a known melting point of 226-230°C , for routine quality control testing of dexamethasone API and finished drug products. Its use ensures that impurity levels of this specific enol aldehyde remain below established limits, confirming batch-to-batch consistency and adherence to pharmacopoeial monographs and regulatory guidelines.

ANDA/DMF Reference Standard

For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for dexamethasone products, this compound serves as a qualified impurity reference standard [1]. Its comprehensive characterization data, including its specific isomer profile, supports the demonstration of analytical method specificity and accuracy, a key requirement for regulatory approval.

Application
Selection Property
Validation Focus
Stability-indicating method
Isomer-specific chromatographic signature
Impurity peak resolution and identity
Forced degradation studies
Solvent-dependent formation profile
Stress condition design relevance
Batch-to-batch QC testing
Orthogonal thermal identity marker
Lot consistency and purity control
ANDA/DMF reference standard
Characterized impurity reference data
Regulatory submission compliance

Technical Documentation Hub

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